
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H21F2N3O3 and its molecular weight is 365.381. The purity is usually 95%.
The exact mass of the compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Evaluation
- Docking and Inhibitory Effects : Compounds including 1,3,4-oxadiazole derivatives have shown binding and moderate inhibitory effects in various assays. They possess good affinity for COX-2 and 5-LOX, correlated with analgesic and anti-inflammatory effects. One compound exhibited notable antioxidant potential with an EC50 value of 100 μg/mL. Another was potent in toxicity assessment and tumour inhibition with LC50 values of 2.47 and 5.51 μg/mL, respectively (Faheem, 2018).
Design and Synthesis for Chemotherapeutic Applications
- Antimicrobial and Antiproliferative Activity : A series of hydrazide and oxadiazole derivatives, using 3-methoxyphenol, exhibited significant in vitro antimicrobial activity against various bacteria and fungi. Some derivatives displayed the highest inhibitory activity against human tumor cell lines A549 and MCF-7, indicating potential as chemotherapeutic agents (Kaya et al., 2017).
Biological Assessment and Molecular Docking Studies
- Antibacterial and Enzyme Inhibition Potential : 1,3,4-Oxadiazole derivatives synthesized using various techniques were screened for their antibacterial and enzyme inhibition potential. The study also included BSA binding analysis to infer interaction with serum albumin. These compounds showed modest antibacterial potential and considerable activity against specific bacterial strains and enzymes (Virk et al., 2023).
Pharmacological Evaluation as CRMP 1 Inhibitors
- In vitro Biological Evaluation : Novel 1,3,4-Oxadiazole derivatives were investigated as Collapsin response mediator protein 1 (CRMP 1) inhibitors for small lung cancer. The compounds exhibited considerable inhibition of cell growth, with some being equipotent to the standard Bevacizumab (Panchal et al., 2020).
Synthesis and Antimicrobial Evaluation
- Activity against Various Microbes : A new series of oxadiazole compounds were synthesized and screened for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, with some showing high potency (Gul et al., 2017).
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3/c1-25-14-5-3-2-4-13(14)10-15(24)21-11-16-22-17(23-26-16)12-6-8-18(19,20)9-7-12/h2-5,12H,6-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBACNHZUIXIDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




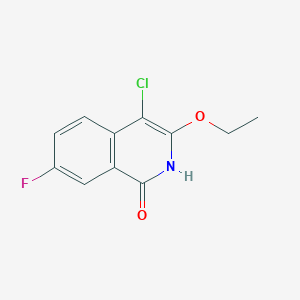
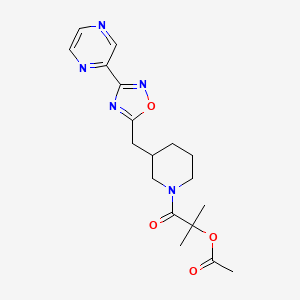
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)
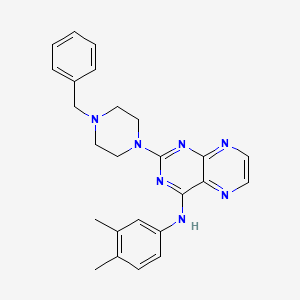
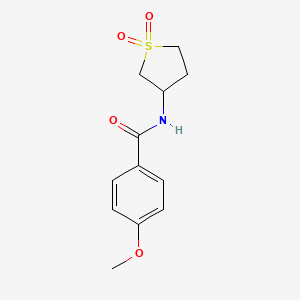

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

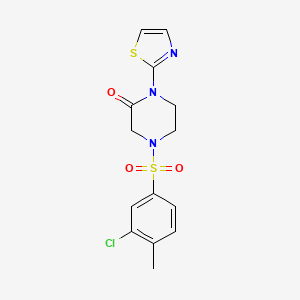
![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)